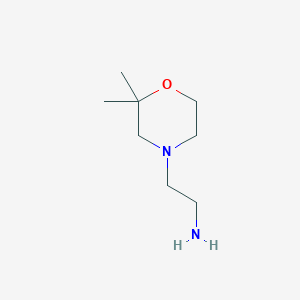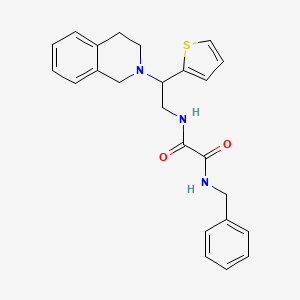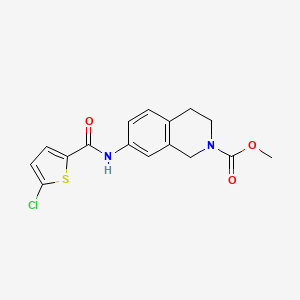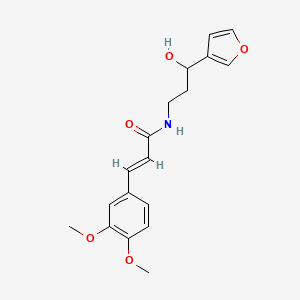
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1384265-58-0 . It has a molecular weight of 275.1 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[6-(trifluoromethyl)-2-pyridinyl]cyclopropanamine dihydrochloride . The InChI code for this compound is 1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8;;/h1-3H,4-5,13H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Variability
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, as a part of the chemical compounds family, shares characteristics with other heterocyclic compounds. Research on similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, demonstrates the significance of understanding the preparation procedures, properties, and various protonated and/or deprotonated forms of such compounds. The versatility of these compounds is further illustrated by their ability to form complex compounds with different properties like spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This wide array of properties and applications suggests potential research avenues for this compound in fields ranging from organic chemistry to biological applications (Boča, Jameson, & Linert, 2011).
Role in Medicinal Chemistry and Drug Design
Compounds with structures similar to this compound have been noted for their broad spectrum of biological activities, making them key players in medicinal chemistry. The incorporation of such structures into π-extended conjugated systems has shown to be of great value for the creation of novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The functional chemical groups present in these compounds, particularly those containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are identified as potential lead molecules for synthesizing compounds with central nervous system (CNS) activity (Lipunova, Nosova, Charushin, & Chupakhin, 2018), (Saganuwan, 2017).
Applications in Optical Sensors and Environmental Safety
The heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, have shown impressive functionalities in organic synthesis, catalysis, and medicinal applications. This indicates the potential of this compound in similar applications. These compounds have been instrumental in the formation of metal complexes, catalyst design, and medicinal applications, suggesting a broader applicability in the field of drug development and environmental safety (Li et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8;;/h1-3H,4-5,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAWXPZNJDTKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)

![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)



![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)


![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)
